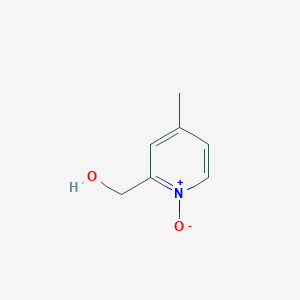

2-Pyridinemethanol,4-methyl-,1-oxide(6CI)

Description

Contextualization within Heteroaromatic N-Oxide Chemistry

Heteroaromatic N-oxides, a class of compounds characterized by a nitrogen-containing aromatic ring where the nitrogen atom is oxidized, have a rich and extensive history in chemistry. The N-oxide functional group significantly alters the electronic properties of the parent heterocycle. In the case of pyridine (B92270) N-oxides, the oxygen atom, being more electronegative, draws electron density from the ring, which in turn influences the reactivity of the pyridine nucleus. This electronic perturbation leads to a dual nature: the oxygen atom can act as a nucleophile and a directing group for certain reactions, while the ring itself becomes more susceptible to nucleophilic attack, particularly at the C2 and C4 positions. thieme-connect.de

2-Pyridinemethanol (B130429), 4-methyl-, 1-oxide fits squarely within this chemical family. The presence of the N-oxide modifies the electron distribution of the 4-methylpyridine (B42270) scaffold. The methyl group at the 4-position is an electron-donating group, which can influence the reactivity of the ring, while the hydroxymethyl group at the 2-position introduces a site for further functionalization, such as esterification or etherification. The interplay of these substituents with the N-oxide moiety creates a molecule with a distinct reactivity profile compared to its parent pyridine or simpler pyridine N-oxides.

The chemistry of heteroaromatic N-oxides is vast, with applications ranging from their use as mild oxidants to their role as intermediates in the synthesis of complex molecules. thieme-connect.deresearchgate.net They are known to participate in a variety of transformations, including deoxygenation, rearrangement reactions, and as directing groups in C-H functionalization. thieme-connect.deumich.edu Understanding the behavior of 2-Pyridinemethanol, 4-methyl-, 1-oxide requires a foundational knowledge of these general principles of heteroaromatic N-oxide chemistry.

Significance of the Pyridine N-Oxide Moiety in Organic Synthesis and Ligand Design

The pyridine N-oxide moiety is a versatile tool in the arsenal (B13267) of synthetic organic chemists. Its significance stems from several key characteristics:

Activation of the Pyridine Ring: The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic substitution. While the ring becomes deactivated towards electrophilic aromatic substitution compared to pyridine, it is significantly activated for nucleophilic attack at the positions ortho and para to the nitrogen atom. wikipedia.org This altered reactivity allows for the introduction of a wide range of functional groups that would be difficult to achieve with the parent pyridine.

Directing Group for C-H Functionalization: In recent years, the N-oxide group has emerged as a powerful directing group for the functionalization of C-H bonds. nih.govacs.org This has opened up new avenues for the synthesis of substituted pyridines by allowing for regioselective reactions at positions that were previously challenging to access. The oxygen atom can coordinate to a metal catalyst, bringing it in close proximity to a specific C-H bond and facilitating its activation.

Precursor to other Functional Groups: The N-oxide can be readily removed through deoxygenation reactions, typically using reagents like PCl₃ or H₂/Pd, to regenerate the pyridine. This "traceless" nature of the N-oxide as an activating and directing group makes it highly valuable in multi-step syntheses.

Ligand Design: Pyridine N-oxides are effective ligands in coordination chemistry. The oxygen atom is a hard donor, and its coordination to metal centers can influence the catalytic activity and selectivity of the resulting metal complexes. nih.gov Chiral pyridine N-oxides have been successfully employed as ligands in asymmetric catalysis, demonstrating their potential in the synthesis of enantiomerically enriched compounds. mdpi.comencyclopedia.pub The presence of the hydroxymethyl group in 2-Pyridinemethanol, 4-methyl-, 1-oxide provides an additional coordination site, potentially allowing for the formation of bidentate or bridging ligands.

The combination of these features makes the pyridine N-oxide moiety a cornerstone of modern synthetic strategy, enabling the construction of complex molecular architectures, including pharmaceuticals and materials. encyclopedia.pub

Historical Development of Research on 2-Pyridinemethanol, 4-methyl-, 1-oxide (6CI) and Related Structures

The study of pyridine N-oxides dates back to the early 20th century, with the first synthesis of pyridine-N-oxide reported by Meisenheimer in 1926. wikipedia.orgscripps.edu Early research focused on understanding the fundamental reactivity of the N-oxide group and its influence on the pyridine ring. orgsyn.org

A significant milestone in the synthesis of 2-hydroxymethylpyridines from their corresponding N-oxides was the discovery of the Boekelheide reaction in 1954. wikipedia.orgyoutube.com This rearrangement reaction involves the treatment of an α-picoline N-oxide with an acylating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride, to yield the corresponding 2-pyridylcarbinol acetate (B1210297), which can then be hydrolyzed to the alcohol. wikipedia.orgalchetron.com This reaction provided a reliable method for introducing a hydroxymethyl group at the 2-position of a pyridine ring and has been a key synthetic tool in this area. The synthesis of 2-Pyridinemethanol, 4-methyl-, 1-oxide would likely involve the N-oxidation of 2,4-dimethylpyridine (B42361) (2,4-lutidine) followed by a Boekelheide-type rearrangement of one of the methyl groups.

While specific early research exclusively focused on 2-Pyridinemethanol, 4-methyl-, 1-oxide is not extensively documented in readily accessible literature, its synthesis and properties can be inferred from the broader research on substituted pyridine N-oxides and the Boekelheide reaction. researchgate.net The development of more efficient and selective methods for N-oxidation and C-H functionalization in the latter half of the 20th century and into the 21st century has further expanded the synthetic utility of compounds like the one . umich.eduarkat-usa.org

Overview of Current Research Landscape and Key Academic Challenges

The current research landscape for pyridine N-oxides is vibrant and multifaceted, with a strong emphasis on their application in catalysis and complex molecule synthesis. For a specific compound like 2-Pyridinemethanol, 4-methyl-, 1-oxide, the research interest lies in several key areas:

Catalyst and Ligand Development: The combination of the N-oxide and the hydroxymethyl group makes this molecule an attractive candidate for the development of novel ligands for transition metal catalysis. Research in this area would focus on synthesizing metal complexes of this ligand and evaluating their performance in various catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The chirality that can be introduced at the carbinol center also opens possibilities for its use in asymmetric catalysis.

Advanced Intermediate in Synthesis: The compound serves as a versatile intermediate for the synthesis of more complex molecules. The hydroxymethyl group can be a handle for further elaboration, while the N-oxide can be used to direct further functionalization of the pyridine ring before being removed.

Probing Reaction Mechanisms: The specific substitution pattern of 2-Pyridinemethanol, 4-methyl-, 1-oxide makes it a useful substrate for studying the mechanisms of reactions involving pyridine N-oxides. For instance, it could be used to investigate the regioselectivity of C-H functionalization reactions or to probe the factors that influence the outcome of the Boekelheide rearrangement.

Despite the potential, several key academic challenges remain:

Selective Functionalization: Achieving selective functionalization of the different positions on the pyridine ring in the presence of multiple reactive sites (the N-oxide, the hydroxymethyl group, and the remaining C-H bonds) can be challenging. Developing synthetic methods that can target a specific position with high selectivity is an ongoing area of research. researchgate.net

Scalability of Synthesis: While laboratory-scale syntheses of such compounds are feasible, developing scalable and cost-effective synthetic routes suitable for industrial applications can be a significant hurdle. google.comgoogle.com This includes finding efficient and environmentally benign methods for N-oxidation and subsequent functionalization.

Detailed Physicochemical Characterization: A comprehensive understanding of the physicochemical properties of 2-Pyridinemethanol, 4-methyl-, 1-oxide, such as its coordination chemistry with a wide range of metals and its photophysical properties, is still an area that requires further investigation.

Data Tables

Table 1: Chemical Identity of 2-Pyridinemethanol, 4-methyl-, 1-oxide (6CI)

| Property | Value | Source |

| Chemical Name | 2-Pyridinemethanol, 4-methyl-, 1-oxide | N/A |

| CAS Number | 102074-61-3 | evitachem.comvulcanchem.comevitachem.com |

| Molecular Formula | C₇H₉NO₂ | evitachem.com |

| Molecular Weight | 139.15 g/mol | evitachem.com |

| Alternative Names | 2-(Hydroxymethyl)-4-methylpyridine 1-oxide | N/A |

Table 2: Related Compound Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight | Boiling Point | Melting Point |

| Pyridine-N-oxide | 694-59-7 | C₅H₅NO | 95.10 g/mol | 270 °C | 65-66 °C wikipedia.org |

| 4-Methylpyridine N-oxide | 1003-67-4 | C₆H₇NO | 109.13 g/mol | N/A | 186-189 °C sigmaaldrich.com |

| 2-Hydroxymethylpyridine | 586-98-1 | C₆H₇NO | 109.13 g/mol | 112-113 °C/16 mmHg | N/A |

| 2-Hydroxy-4-methylpyridine | 13466-41-6 | C₆H₇NO | 109.13 g/mol | 186-187 °C/12 mmHg | 131-134 °C sigmaaldrich.com |

| Pyridine-2-methanol 1-oxide | 10242-36-1 | C₆H₇NO₂ | 125.13 g/mol | N/A | N/A nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(4-methyl-1-oxidopyridin-1-ium-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-6-2-3-8(10)7(4-6)5-9/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLKFEIROIPPCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+](C=C1)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102074-61-3 | |

| Record name | 2-Pyridinemethanol, 4-methyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102074-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 2 Pyridinemethanol,4 Methyl ,1 Oxide 6ci and Its Analogues

Direct Oxidation Routes to Pyridine (B92270) N-Oxides

The most common and straightforward approach to synthesizing pyridine N-oxides is the direct oxidation of the nitrogen atom in the pyridine ring. This transformation can be accomplished using a variety of oxidizing agents, each with its own set of advantages regarding reactivity, selectivity, and reaction conditions.

Peracid-Mediated Oxidations (e.g., H2O2/AcOH, m-CPBA)

Peracids are widely employed for the N-oxidation of pyridines due to their reliability and effectiveness. The reaction involves the electrophilic attack of the peracid oxygen on the nucleophilic pyridine nitrogen.

Hydrogen peroxide in acetic acid (H₂O₂/AcOH) is a classic and cost-effective reagent for this purpose. The in situ formation of peracetic acid facilitates the oxidation. For instance, the synthesis of 2-picoline N-oxide, an analogue, is achieved by reacting 2-picoline with hydrogen peroxide in glacial acetic acid. google.comgoogle.com This method is scalable and forms the basis of many industrial preparations.

m-Chloroperoxybenzoic acid (m-CPBA) is another powerful and highly selective peracid used for N-oxidation. It is often preferred in laboratory-scale syntheses due to its high reactivity and clean reaction profiles. The reaction is typically carried out in a chlorinated solvent like dichloromethane at room temperature. google.com For example, 4-(4-bromophenyl)pyridine can be converted to its corresponding N-oxide by stirring with m-CPBA in chloroform. acs.org

| Oxidizing System | Substrate Example | Product | Solvent | Conditions | Yield |

| H₂O₂/AcOH | 4-Methoxypyridine | 4-Methoxypyridine-N-oxide | Acetic Acid | Reflux, 24h | 94% google.com |

| H₂O₂/AcOH | 2-Picoline | 2-Picoline-N-oxide | Glacial Acetic Acid | 70-80°C, 3-6h | High |

| m-CPBA | 3-Chloropyridine | 3-Chloropyridine-N-oxide | Dichloromethane | Room Temp, 16h | - |

| m-CPBA | 4-(4-bromophenyl)pyridine | 4-(4-bromophenyl)pyridine N-oxide | Chloroform | Room Temp, 24h | - |

Transition Metal-Catalyzed Oxidations (e.g., H₂O₂/MTO, Manganese Porphyrins)

To enhance the efficiency and selectivity of oxidations, particularly with greener oxidants like hydrogen peroxide, transition metal catalysts are often employed. These catalysts activate the oxidant, allowing for milder reaction conditions and broader substrate scope.

Methyltrioxorhenium (MTO) is a highly effective catalyst for the N-oxidation of pyridines using hydrogen peroxide. arkat-usa.org This system is known for its high yields, especially for 3- and 4-substituted pyridines, which can be oxidized with very low catalyst loadings (0.2-0.5 mol%). arkat-usa.org

Manganese porphyrins, such as manganese tetrakis(2,6-dichlorophenyl)porphyrin [Mn(TDCPP)Cl], also serve as robust catalysts for this transformation in the presence of H₂O₂. arkat-usa.org These bio-inspired catalysts mimic the function of cytochrome P450 enzymes and are effective for the oxidation of a range of pyridine derivatives. arkat-usa.org The use of picolinic acid as a co-catalyst can significantly mediate and accelerate Mn(II) activation of peracetic acid, leading to the formation of high-valent manganese species that are potent oxidants. nih.govnih.gov

| Catalytic System | Substrate Type | Key Features |

| H₂O₂ / Methyltrioxorhenium (MTO) | 3- and 4-substituted pyridines | High yields with low catalyst loading (0.2-0.5 mol%). arkat-usa.org |

| H₂O₂ / Manganese Porphyrins | Various pyridines | Robust catalysis inspired by biological systems. arkat-usa.org |

| Peracetic Acid / Mn(II) / Picolinic Acid | General | Picolinic acid accelerates the formation of reactive high-valent Mn species. nih.govnih.gov |

Non-Metal Oxidizing Agents (e.g., Dimethyldioxirane, Bis(trimethylsilyl)peroxide, Caro's acid, Oxaziridines)

A variety of non-metal-based oxidizing agents have been developed for pyridine N-oxidation, offering alternative reactivity and selectivity profiles.

Dimethyldioxirane (DMD): Generated in situ from potassium peroxymonosulfate (Oxone®) and acetone, DMD is a powerful yet mild oxidant for N-oxidation. arkat-usa.org

Bis(trimethylsilyl)peroxide (BTSP): This reagent can be used as an alternative to aqueous H₂O₂, sometimes in conjunction with catalysts like MTO. arkat-usa.org

Caro's acid (Peroxymonosulfuric acid): Formed from potassium persulfate, Caro's acid is another effective reagent for the preparation of pyridine N-oxides. arkat-usa.org

Oxaziridines: These three-membered heterocyclic compounds containing a N-O-C ring are also capable of transferring an oxygen atom to the pyridine nitrogen. arkat-usa.org

These methods provide a diverse toolkit for chemists to choose from, depending on the specific requirements of the substrate and the desired reaction conditions.

Indirect Synthetic Pathways

Besides direct oxidation, 2-Pyridinemethanol (B130429), 4-methyl-, 1-oxide and its analogues can be prepared through indirect methods. These routes involve either constructing the pyridine N-oxide ring from a non-pyridine precursor or by chemically modifying a functional group on an already-formed pyridine N-oxide ring.

Ring Transformation Methodologies

Pyridine N-oxides can be synthesized through the rearrangement and transformation of other heterocyclic systems. arkat-usa.org One notable example is the ring transformation of isoxazoles, which can be converted into pyridine N-oxide derivatives under specific reaction conditions. arkat-usa.org These methods are particularly valuable for accessing substitution patterns that are difficult to achieve through direct functionalization of pyridines.

Synthesis through Functional Group Interconversion on Pre-formed N-Oxides

This strategy involves the synthesis of a substituted pyridine N-oxide followed by the chemical modification of its side chains. The N-oxide moiety uniquely influences the reactivity of the pyridine ring, activating the positions ortho (C2) and para (C4) to the nitrogen for nucleophilic attack. scripps.eduwikipedia.org

A key transformation for synthesizing the target molecule would involve the conversion of a methyl group at the 2-position of a pyridine N-oxide into a hydroxymethyl group. This can be achieved through a rearrangement reaction. For example, treating 2-picoline N-oxide (or in this case, 2,4-lutidine N-oxide) with acetic anhydride (B1165640) can lead to the formation of an acetate (B1210297) ester at the 2-methyl position. google.comgoogle.comstackexchange.com This intermediate, acetic acid-2-picolyl ester, can then be hydrolyzed under basic conditions to yield the final 2-pyridinemethanol derivative. google.comgoogle.com This process, often involving a rearrangement, is a powerful tool for functionalizing the side chains of pyridine N-oxides. stackexchange.com

Furthermore, nucleophiles can be directly introduced onto the pyridine N-oxide ring. For example, the reaction of pyridine N-oxides with Grignard reagents followed by treatment with DMF can yield 2-substituted pyridine N-oxides, which can then be further elaborated. organic-chemistry.org

| Precursor | Reagents | Intermediate | Final Product |

| 2-Picoline-N-oxide | 1. Acetic Anhydride 2. NaOH (hydrolysis) | Acetic acid-2-picolyl ester | 2-Pyridinemethanol |

| Pyridine N-oxide | 1. Grignard Reagent 2. DMF | - | 2-Substituted Pyridine N-oxide |

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced advanced techniques that offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of heteroaromatic N-oxides.

Flow Chemistry Approaches for N-Oxidation (e.g., Microreactor Systems)

Continuous flow chemistry, particularly utilizing microreactor systems, has emerged as a powerful tool for the N-oxidation of pyridines organic-chemistry.orgresearchgate.netthieme-connect.com. These systems offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. A notable advantage is the enhanced safety profile, especially when dealing with potentially exothermic oxidation reactions involving reagents like hydrogen peroxide semanticscholar.org.

In a typical setup, solutions of the pyridine derivative and the oxidant are pumped through a heated microreactor, which may contain a packed bed of a solid catalyst organic-chemistry.orgresearchgate.net. Titanium silicalite (TS-1) has proven to be an effective and reusable catalyst for N-oxidation using hydrogen peroxide as the oxidant organic-chemistry.orgresearchgate.netthieme-connect.comacs.org. This heterogeneous catalysis simplifies product purification as the catalyst can be easily separated.

Table 2: Advantages of Flow Chemistry for Pyridine N-Oxidation

| Feature | Benefit |

|---|---|

| Precise Temperature Control | Minimizes side reactions and improves safety by managing exotherms. |

| Enhanced Mixing | Rapid and efficient mixing leads to faster reaction rates and higher conversions. |

| Scalability | Production can be easily scaled up by running the system for longer durations or by using multiple reactors in parallel anton-paar.com. |

| Safety | Small reaction volumes within the reactor minimize the risks associated with hazardous reagents and exothermic reactions semanticscholar.org. |

Studies have demonstrated that a wide range of substituted pyridines can be efficiently converted to their corresponding N-oxides in high yields (up to 99%) with significantly reduced reaction times compared to traditional batch methods organic-chemistry.orgresearchgate.netthieme-connect.com. These systems can operate continuously for extended periods, making them suitable for industrial-scale production organic-chemistry.orgresearchgate.net.

Asymmetric Synthesis and Chiral Induction Strategies

While the target molecule, 2-Pyridinemethanol, 4-methyl-, 1-oxide, is achiral, the synthesis of chiral analogues of pyridine N-oxides is a significant area of research, as these compounds are valuable as asymmetric catalysts and ligands in organic synthesis nih.govresearchgate.net. Asymmetric synthesis strategies focus on introducing chirality into the pyridine N-oxide structure.

One approach involves the use of planar chirality. For instance, ferrocene-based pyridine N-oxides have been synthesized and resolved into their enantiomers acs.orgresearchgate.net. These planar-chiral catalysts have shown high enantioselectivity in reactions such as the desymmetrization of meso epoxides acs.orgresearchgate.net.

Another strategy is the incorporation of chiral auxiliaries or substituents onto the pyridine ring. Chiral oxazoline moieties, derived from natural amino acids, have been attached to pyridine rings, which are then oxidized to the corresponding N-oxides mdpi.com. These chiral N-oxide-oxazoline derivatives have been tested as catalysts in asymmetric reactions like the allylation of aldehydes, demonstrating their potential for inducing stereoselectivity mdpi.com. The synthesis of these chiral analogues often involves multi-step sequences to build the chiral framework before the final N-oxidation step mdpi.com.

The development of these chiral N-oxides is driven by their ability to act as powerful Lewis base organocatalysts. The polarized N-O bond allows the oxygen atom to act as a potent nucleophile, activating various reagents in an asymmetric fashion nih.govresearchgate.net.

Purification and Isolation Methodologies in Synthesis

The purification and isolation of pyridine N-oxides can present unique challenges due to their physical properties. These compounds are often polar, crystalline solids and can be highly hygroscopic, readily absorbing moisture from the atmosphere reddit.comresearchgate.netwikipedia.org.

Common purification techniques include recrystallization, distillation, and chromatography. The choice of method depends on the stability and physical state of the specific N-oxide.

Recrystallization: This is a common method for purifying solid pyridine N-oxides. A suitable solvent system must be chosen to effectively remove impurities. For hygroscopic compounds, this process must be carried out under anhydrous conditions.

Distillation: For pyridine N-oxides that are stable at elevated temperatures, vacuum distillation can be an effective purification method. It is crucial to maintain a low pressure to avoid decomposition orgsyn.org.

Chromatography: Column chromatography is a versatile technique for separating the desired N-oxide from byproducts and unreacted starting materials. Due to the polar nature of N-oxides, polar stationary phases like silica gel and polar eluent systems (e.g., dichloromethane/methanol) are often employed google.com.

Azeotropic Distillation: To remove water from hygroscopic N-oxides, azeotropic distillation with a solvent like toluene can be employed. The water is removed as an azeotrope, leaving the anhydrous N-oxide reddit.com.

After synthesis, the work-up procedure often involves neutralizing any acidic reagents, followed by extraction of the N-oxide into an organic solvent. The crude product obtained after solvent evaporation is then subjected to one of the purification methods mentioned above. Given their hygroscopic nature, purified pyridine N-oxides should be stored in a desiccator or under an inert atmosphere to prevent water absorption reddit.com.

Table 3: Compound Names

| Compound Name |

|---|

| 2-Pyridinemethanol, 4-methyl-, 1-oxide |

| 4-methyl-2-picoline |

| m-chloroperoxybenzoic acid |

| 4-methyl-2-pyridinemethanol |

| Acetic anhydride |

| Toluene |

| Dichloromethane |

Advanced Spectroscopic and Structural Characterization Techniques for 2 Pyridinemethanol,4 Methyl ,1 Oxide 6ci

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Through the analysis of various NMR experiments, the connectivity and spatial arrangement of atoms within 2-Pyridinemethanol (B130429), 4-methyl-, 1-oxide can be established.

Proton (¹H) NMR Spectral Analysis Techniques

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For 2-Pyridinemethanol, 4-methyl-, 1-oxide, the spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the methylene (B1212753) protons of the hydroxymethyl group.

Based on data from analogous compounds, such as 2-methylpyridine (B31789) N-oxide and 4-methylpyridine (B42270) N-oxide, the following proton chemical shifts can be anticipated. rsc.org The presence of the N-oxide group generally leads to a downfield shift of the pyridine (B92270) ring protons compared to the parent pyridine. The protons at positions 3, 5, and 6, and the protons of the methyl and hydroxymethyl groups will each exhibit characteristic chemical shifts and coupling patterns. For instance, in a related compound, 4-methylpyridine N-oxide, the methyl protons appear as a singlet around δ 2.37 ppm, while the aromatic protons are observed at approximately δ 7.12 and 8.13 ppm in CDCl₃. rsc.org For 2-methylpyridine N-oxide, the methyl protons are found at δ 2.53 ppm, and the aromatic protons resonate in the range of δ 7.20-8.30 ppm. rsc.org

Predicted ¹H NMR Data for 2-Pyridinemethanol, 4-methyl-, 1-oxide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | ~2.4 | s |

| CH₂OH | ~4.7 | s |

| H-3 | ~7.2 | d |

| H-5 | ~7.1 | d |

| H-6 | ~8.2 | s |

This table is based on predicted values from structurally similar compounds and may vary from experimental results.

Carbon (¹³C) NMR Spectral Analysis Techniques

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 2-Pyridinemethanol, 4-methyl-, 1-oxide will give rise to a distinct signal.

Drawing parallels with 4-methylpyridine N-oxide, which shows carbon signals at δ 20.1 (CH₃), 126.6 (C-3, C-5), 138.0 (C-2, C-6), and 138.4 (C-4) ppm in CDCl₃, and 2-methylpyridine N-oxide with signals at δ 17.3 (CH₃), 123.2, 125.5, 126.1 (aromatic CH), 138.8 (aromatic C), and 148.5 (C-2) ppm, we can estimate the chemical shifts for the target molecule. rsc.org The N-oxide function significantly influences the chemical shifts of the pyridine ring carbons.

Predicted ¹³C NMR Data for 2-Pyridinemethanol, 4-methyl-, 1-oxide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~20 |

| CH₂OH | ~60 |

| C-2 | ~150 |

| C-3 | ~125 |

| C-4 | ~140 |

| C-5 | ~127 |

| C-6 | ~138 |

This table is based on predicted values from structurally similar compounds and may vary from experimental results.

Two-Dimensional NMR Techniques (e.g., HSQC, COSY, NOESY)

To unambiguously assign the proton and carbon signals and to elucidate the through-bond and through-space connectivities, two-dimensional (2D) NMR experiments are crucial.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be used to correlate each proton signal with its directly attached carbon atom. This is invaluable for confirming the assignments made from the 1D spectra.

Correlation Spectroscopy (COSY) reveals proton-proton coupling networks within the molecule. For 2-Pyridinemethanol, 4-methyl-, 1-oxide, COSY would show correlations between adjacent aromatic protons (e.g., H-5 and H-6, and H-5 and H-3 if applicable).

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. This technique can help to confirm the substitution pattern on the pyridine ring by showing correlations between, for example, the methyl protons and the adjacent aromatic proton, or the methylene protons of the hydroxymethyl group and the proton at position 3.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like substituted pyridine N-oxides. The GC retention time serves as a characteristic identifier, while the mass spectrum provides a molecular fingerprint.

The electron ionization (EI) mass spectrum of 2-Pyridinemethanol, 4-methyl-, 1-oxide is expected to show a molecular ion peak ([M]⁺). A characteristic fragmentation pathway for aromatic N-oxides is the loss of an oxygen atom, resulting in a significant [M-16]⁺ ion. rsc.orgnih.gov Other fragmentations would likely involve the loss of the hydroxymethyl group or cleavage of the pyridine ring. The fragmentation of related picoline N-oxides often shows the loss of CO and HCN, which could also be expected here. nih.gov Analysis of these fragmentation patterns is key to confirming the structure.

Predicted Key Mass Fragments for 2-Pyridinemethanol, 4-methyl-, 1-oxide in GC-MS (EI)

| m/z | Proposed Fragment |

| 139 | [M]⁺ (Molecular Ion) |

| 123 | [M-O]⁺ |

| 108 | [M-CH₂OH]⁺ |

| 93 | [M-O-CH₂O]⁺ |

This table presents predicted fragmentation patterns based on the analysis of similar compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of the molecule. For 2-Pyridinemethanol, 4-methyl-, 1-oxide (C₇H₉NO₂), the theoretical exact mass can be calculated.

The use of techniques like electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) would yield the mass of the protonated molecule, [M+H]⁺. The high accuracy of this measurement helps to distinguish between compounds with the same nominal mass but different elemental compositions, thus providing definitive confirmation of the molecular formula. mdpi.com The fragmentation of N-oxides under ESI conditions can also show the characteristic loss of an oxygen atom, which is often enhanced by thermal activation in the ion source. nih.gov

Spectroscopic and Structural Analysis of 2-Pyridinemethanol, 4-methyl-, 1-oxide Unavailable

Following a comprehensive search for scientific literature and data, detailed experimental information regarding the advanced spectroscopic and structural characterization of the specific chemical compound 2-Pyridinemethanol, 4-methyl-, 1-oxide (6CI) is not available in publicly accessible databases and scientific journals.

Extensive queries were conducted to locate research findings for the application of key analytical techniques to this compound, including its CAS number, 10158-59-5. The search focused on identifying data for the following methods as specified:

Vibrational Spectroscopy:

Infrared (IR) Spectroscopy (FTIR, ATR-IR)

Raman Spectroscopy

Electronic Spectroscopy:

Ultraviolet-Visible (UV-Vis) Spectroscopy

Structural Elucidation:

X-ray Diffraction (XRD)

The investigation revealed a significant lack of published studies detailing the spectral and structural properties of 2-Pyridinemethanol, 4-methyl-, 1-oxide. While information is available for related isomers and analogous pyridine N-oxide derivatives—such as 2-pyridinemethanol, 1-oxide and 4-methylpyridine, 1-oxide—no specific experimental data, including characteristic absorption peaks, vibrational modes, electronic transitions, or crystallographic parameters, could be found for the target molecule.

Consequently, the generation of an article with detailed research findings and data tables as requested is not possible without the foundational scientific data.

Chemical Reactivity and Transformation Studies of 2 Pyridinemethanol,4 Methyl ,1 Oxide 6ci

Rearrangement Reactions of Pyridine (B92270) N-Oxides

Pyridine N-oxides are known to undergo a variety of rearrangement reactions, often initiated by thermal or photochemical energy, or by chemical activation with reagents like acid anhydrides. scripps.edursc.org

Polonovski Reaction: This reaction involves the treatment of a tertiary amine N-oxide with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride. organicreactions.orgnumberanalytics.com The reaction transforms the N-oxide into an iminium ion intermediate, which can then lead to various products. organicreactions.org While classically used for N-demethylation, the core transformation is the activation of the N-oxide by the acylating agent. organicreactions.orgambeed.com The mechanism is believed to proceed via an N-acyl-N-oxide intermediate that rearranges. numberanalytics.com

Photochemical Rearrangements: Upon UV irradiation, aromatic N-oxides can rearrange through various pathways. wur.nl The excited singlet state often leads to isomerizations and rearrangements, potentially involving transient intermediates like oxaziridines, although these are typically too unstable to be isolated. wur.nl Photochemical reactions can be complex, and the products depend on the specific substrate and reaction conditions. For instance, some photochemical processes can be used to introduce perfluoroalkyl groups onto aromatic rings using pyridine N-oxides as redox triggers. nih.gov

Thermal Rearrangements: Certain substituted pyridine N-oxides can undergo thermal rearrangements. For example, 2-allyloxypyridine (B1265830) N-oxide has been shown to undergo a regiospecific thermal rearrangement involving concerted rsc.orgacs.org and organic-chemistry.orgorganic-chemistry.org sigmatropic shifts. arkat-usa.org Other novel thermal rearrangements of N-substituted 2-pyridones have been reported that involve N-O bond fission and subsequent migration of a substituent to the C3 or C5 position, likely via homolytic N-O fission. rsc.org

A particularly relevant rearrangement for α-alkylpyridine N-oxides is the Boekelheide reaction , which converts them into hydroxymethylpyridines (carbinol derivatives). wikipedia.org This reaction is highly relevant to the chemistry of 2-Pyridinemethanol (B130429), 4-methyl-, 1-oxide, as it provides a pathway to functionalize the methyl group of a related precursor, 2,4-dimethylpyridine (B42361) N-oxide.

The mechanism of the Boekelheide reaction proceeds through several key steps: wikipedia.orgchemtube3d.com

O-Acylation: The reaction is initiated by the acylation of the N-oxide oxygen by an acid anhydride, typically acetic anhydride (Ac₂O) or the more reactive trifluoroacetic anhydride (TFAA). wikipedia.org This forms an acyloxypyridinium intermediate.

Deprotonation: A base, such as the acetate (B1210297) or trifluoroacetate (B77799) anion generated in the first step, removes a proton from the α-methyl group. wikipedia.org This creates a neutral exo-methylene intermediate.

organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement: The key step is a concerted organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of the exo-methylene intermediate. wikipedia.orgchemtube3d.com This involves a six-membered transition state and results in the formation of an O-acylated hydroxymethylpyridine.

Hydrolysis: The final step is the hydrolysis of the resulting ester to yield the free pyridyl carbinol. wikipedia.org

Recent studies on related pyrimidine (B1678525) N-oxides suggest that the Boekelheide rearrangement may also proceed, at least in part, via radical intermediates, in addition to the concerted sigmatropic or stepwise ionic pathways. fu-berlin.de

Functionalization of the Alkyl Side Chain (Methyl Group)

The methyl group at the 4-position of the pyridine N-oxide ring is susceptible to various transformations due to the electron-withdrawing nature of the N-oxide functionality, which enhances the acidity of the methyl protons.

Oxidation Reactions on the Methyl Group

The oxidation of the methyl group in pyridine N-oxide derivatives can be achieved using various oxidizing agents. For instance, the ammoxidation of 4-methylpyridine (B42270) to 4-cyanopyridine (B195900) is a known industrial process. google.com While direct oxidation of the methyl group in 2-Pyridinemethanol, 4-methyl-, 1-oxide to a carboxylic acid or aldehyde in a single step is not well-documented, multi-step sequences are conceivable.

A common strategy for the functionalization of a methyl group at the 2- or 4-position of a pyridine N-oxide is the Boekelheide reaction. wikipedia.orgnih.govyoutube.com This reaction involves treatment with an acid anhydride, typically acetic or trifluoroacetic anhydride, which leads to an acetoxy or trifluoroacetoxy derivative of the methyl group via a prepchem.comprepchem.com-sigmatropic rearrangement. wikipedia.orgnih.gov Subsequent hydrolysis of the resulting ester would yield the corresponding alcohol. In the context of the title compound, this would represent a method to functionalize the 4-methyl group, although the presence of the 2-hydroxymethyl group might lead to competitive acylation.

Condensation Reactions Involving the Methyl Group

The enhanced acidity of the protons on the 4-methyl group allows it to participate in condensation reactions with aldehydes and other electrophiles, typically under basic conditions. For example, 4-methylpyridine can react with benzaldehyde (B42025) in the presence of a base to form the corresponding styrylpyridine. prepchem.com By analogy, 2-Pyridinemethanol, 4-methyl-, 1-oxide is expected to undergo similar condensation reactions. The reaction of 4-picoline N-oxide with aromatic aldehydes has been reported, leading to the formation of the corresponding stilbazole N-oxides. acs.orgresearchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| 4-Picoline N-oxide | Aromatic Aldehyde | Stilbazole N-oxide | Condensation | acs.orgresearchgate.net |

| 4-Methylpyridine | Benzaldehyde | 4-Stilbazole | Condensation | prepchem.com |

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group at the 2-position behaves as a typical primary alcohol, capable of undergoing esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The hydroxymethyl group can be readily esterified using standard procedures, such as reaction with acid anhydrides or acyl chlorides in the presence of a base like pyridine. libretexts.orglibretexts.orgyoutube.com For instance, the reaction of 2-(hydroxymethyl)pyridine N-oxide with an acid anhydride would yield the corresponding ester. A patent describes the formation of pyridylcarbinol esters from the reaction of alkylpyridine N-oxides with carboxylic acid anhydrides. google.com The synthesis of 2-acetoxymethyl-4-methoxypyridine from 2-methyl-4-methoxypyridine-1-oxide and acetic anhydride proceeds via a Boekelheide rearrangement, highlighting the potential for ester formation at the hydroxymethyl group if it were pre-existing. prepchem.comprepchem.com

Etherification of the hydroxymethyl group can be achieved under standard Williamson ether synthesis conditions, involving deprotonation with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Due to the presence of the acidic N-oxide proton and the potentially acidic methyl protons, careful selection of the base and reaction conditions would be necessary to achieve selective etherification of the hydroxymethyl group.

| Reactant | Reagent | Product Type | Reaction Type | Reference |

| 2-(Hydroxymethyl)pyridine N-oxide | Acid Anhydride | Ester | Esterification | libretexts.orglibretexts.orggoogle.com |

| 2-(Hydroxymethyl)pyridine N-oxide | Alkyl Halide / Base | Ether | Etherification | (General Knowledge) |

Oxidation to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of the hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid. A variety of oxidizing agents can be employed for this transformation. For instance, oxidation of 2-pyridinemethanol with chromium(VI) has been studied, leading to 2-pyridinecarboxaldehyde. bohrium.com Milder oxidizing agents, such as manganese dioxide (MnO2), are often used for the selective oxidation of benzylic and allylic alcohols to aldehydes. The oxidation of 2-pyridinemethanol to the corresponding ester has been achieved using silver(I) oxide and an alkyl iodide. researchgate.net Further oxidation of the aldehyde to the carboxylic acid can be accomplished using stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or by using specific methods for aldehyde oxidation. The synthesis of pyridine aldehydes from cyanopyridines has also been reported. google.com

| Starting Material | Product | Oxidizing Agent/Conditions | Reference |

| 2-Pyridinemethanol | 2-Pyridinecarboxaldehyde | Chromium(VI) | bohrium.com |

| 2-Pyridinemethanol | Isopropyl picolinate | Ag2O, Isopropyl iodide | researchgate.net |

| 2-Pyridinecarboxaldehyde 1-oxide | 2-Pyridinecarboxylic acid 1-oxide | (Not specified) | nih.gov |

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

Pyridine N-oxides can function as 1,3-dipoles in cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. wikipedia.orgnih.govorganic-chemistry.orgnumberanalytics.com This reactivity provides a powerful tool for the synthesis of complex heterocyclic systems. The regioselectivity of these reactions is influenced by both electronic and steric factors of the substituents on the pyridine N-oxide and the dipolarophile. wikipedia.orgnih.govnih.gov

In a typical 1,3-dipolar cycloaddition, the N-oxide oxygen atom and the C2 (or C6) position of the pyridine ring act as the 1,3-dipole. The reaction with an electron-deficient alkene, for example, would lead to the formation of an isoxazoline (B3343090) derivative fused to the pyridine ring. The presence of the methyl group at the 4-position and the hydroxymethyl group at the 2-position in the title compound would be expected to influence the rate and regioselectivity of such cycloadditions.

Computational and Theoretical Investigations of 2 Pyridinemethanol,4 Methyl ,1 Oxide 6ci

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to find the lowest energy geometry, corresponding to the most stable molecular structure.

Density Functional Theory (DFT) Studies (e.g., B3LYP, PBE0 methods)

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its balance of accuracy and computational cost. rsc.orgmdpi.com Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and PBE0 are hybrid functionals that combine parts of the exact Hartree-Fock exchange with exchange and correlation functionals from other sources. nih.gov

For the analogous compound, 4-methylpyridine-N-oxide, extensive DFT calculations have been performed. nih.govnih.gov Studies show that both B3LYP and PBE0 methods, combined with appropriate basis sets like cc-pVTZ, accurately reproduce experimental geometric parameters obtained from gas-phase electron diffraction (GED). nih.govnih.gov These calculations confirm that the pyridine (B92270) ring is planar, consistent with Cs molecular symmetry. nih.govnih.gov The presence of the electron-donating methyl group at the 4-position is shown to slightly increase the N-O bond length compared to the unsubstituted pyridine-N-oxide. nih.govnih.gov

For 2-Pyridinemethanol (B130429), 4-methyl-, 1-oxide(6CI), it is expected that DFT calculations would similarly predict a planar pyridine ring. The introduction of the hydroxymethyl group at the 2-position would likely introduce new conformational possibilities due to the rotation around the C-C and C-O bonds of this substituent.

Table 1: Selected Geometric Parameters for 4-methyl-pyridine-N-oxide Calculated by DFT and MP2 Methods. nih.govnih.gov (Note: These values are for the analogue 4-MePyO and serve as an estimate for the core ring structure of the target compound. Bond lengths are in Angstroms (Å) and angles are in degrees (°).)

| Parameter | B3LYP/cc-pVTZ | PBE0/cc-pVTZ | MP2/cc-pVTZ |

| r(N-O) | 1.272 | 1.259 | 1.282 |

| r(N-C2) | 1.378 | 1.369 | 1.381 |

| r(C2-C3) | 1.385 | 1.378 | 1.389 |

| r(C3-C4) | 1.396 | 1.389 | 1.401 |

| r(C4-Cmethyl) | 1.509 | 1.503 | 1.508 |

| ∠C6-N-C2 | 123.6 | 123.6 | 123.4 |

| ∠N-C2-C3 | 118.0 | 118.0 | 118.1 |

| ∠C2-C3-C4 | 120.3 | 120.3 | 120.3 |

Ab Initio and Semi-Empirical Methods (e.g., MP2 method)

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation with fewer approximations than DFT, often leading to higher accuracy but at a significantly greater computational expense. These methods are valuable for benchmarking DFT results.

Calculations on 4-MePyO using the MP2 method show results that are in good agreement with both DFT and experimental data, particularly for geometric parameters. nih.govnih.gov As seen in Table 1, the bond lengths and angles predicted by MP2 are very close to those from DFT methods, providing confidence in the computational models. nih.govnih.gov The internal rotation barrier of the methyl group in 4-MePyO was calculated to be negligibly small, suggesting it can be considered a free rotor. nih.gov A similar analysis for the hydroxymethyl group in the target compound would be crucial to understanding its conformational preferences and potential for intramolecular hydrogen bonding.

Electronic Structure Analysis

Beyond molecular geometry, computational methods provide deep insights into the distribution of electrons within a molecule, which governs its reactivity and intermolecular interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govmdpi.com The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. mdpi.com A small gap suggests that a molecule is more reactive and can be excited by lower energy, whereas a large gap indicates higher kinetic stability and lower chemical reactivity. nih.govmdpi.com For pyridine N-oxide derivatives, the HOMO is typically a π-orbital distributed over the aromatic ring and the N-oxide oxygen, while the LUMO is a π* anti-bonding orbital. The specific energies and distributions would be influenced by the substituents. The electron-donating methyl group and the hydroxymethyl group in 2-Pyridinemethanol, 4-methyl-, 1-oxide(6CI) would be expected to raise the energy of the HOMO, potentially decreasing the HOMO-LUMO gap and increasing the molecule's reactivity compared to unsubstituted pyridine N-oxide.

Natural Bond Orbital (NBO) Analysis for Electron Density Distribution and Hyperconjugation

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a picture of localized bonds and lone pairs that aligns with the familiar Lewis structure concept. wisc.eduuni-muenchen.de This method is exceptionally useful for quantifying charge distribution, hybridization, and hyperconjugative interactions (the stabilizing delocalization of electrons from a filled donor orbital to an empty acceptor orbital). uni-muenchen.deinorgchemres.org

NBO analysis performed on 4-methylpyridine-N-oxide confirms significant hyperconjugation within the pyridine ring. nih.govnih.gov It also provides a detailed description of the semipolar N→O bond. This bond is not a simple double bond but involves a σ bond and significant π-back-donation. The analysis quantifies the donor-acceptor interactions, such as those between the oxygen lone pairs and the π* orbitals of the C-N bonds, which are responsible for the delocalization and stability of the molecule. nih.govnih.gov The presence of the electron-donating methyl group enhances these effects and leads to an increase in the N-O bond length. nih.govnih.gov For the target compound, NBO analysis would be invaluable for understanding the electronic interplay between the N-oxide, the methyl group, and the hydroxymethyl group, including potential intramolecular hydrogen bonding between the hydroxymethyl proton and the N-oxide oxygen.

Table 2: Conceptual NBO Analysis Donor-Acceptor Interactions (This table illustrates the types of interactions NBO analysis reveals, based on general principles and findings for similar molecules.)

| Donor NBO (Filled) | Acceptor NBO (Vacant) | Interaction Type | Stabilizing Effect |

| LP(1) O | π(N-C2) / π(N-C6) | n → π | π-back-donation, stabilizes N-O bond |

| π(C2-C3) | π(C4-C5) | π → π | Ring delocalization, aromaticity |

| σ(C-H)methyl | π(C3-C4) | σ → π | Hyperconjugation, electron donation |

| LP(1) Ohydroxyl | σ(O-H) | n → σ* | Intramolecular H-bonding (potential) |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.dechemrxiv.org It is an invaluable tool for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. uni-muenchen.deimist.ma

For 2-Pyridinemethanol, 4-methyl-, 1-oxide(6CI), an MEP map would be expected to show the most negative potential concentrated around the N-oxide oxygen atom, making it the primary site for protonation and hydrogen bond acceptance. The hydroxyl oxygen of the substituent at the 2-position would also represent a negative potential region. Positive potential would be located around the hydrogen atoms, particularly the hydroxyl proton. Such a map provides a clear, intuitive guide to the molecule's reactive sites and intermolecular interaction patterns. nih.govnih.gov

Spectroscopic Property Prediction and Interpretation

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. By calculating the electronic structure and energy of a molecule, it is possible to simulate its various spectra, which can then be used to interpret experimental findings or to predict the characteristics of unknown compounds.

Vibrational spectroscopy is a key technique for identifying functional groups and elucidating molecular structure. DFT calculations are routinely used to compute the harmonic vibrational frequencies, infrared (IR) intensities, and Raman scattering activities of molecules. These calculations are typically performed using methods like B3LYP (Becke's three-parameter Lee-Yang-Parr exchange-correlation functional) with basis sets such as 6-311++G(d,p). nih.gov The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. nih.gov

For 2-Pyridinemethanol, 4-methyl-, 1-oxide, a full computational analysis would yield a series of vibrational modes. Based on studies of similar molecules like 2-methylpyridine (B31789) 1-oxide and 4-methylpyridine-N-oxide, key vibrational bands can be predicted. nih.govnih.gov

N-O Stretching Vibration: The N-O stretching mode is a characteristic vibration for pyridine N-oxides. In computational studies of pyridine N-oxide itself, this mode is calculated to appear around 1340 cm⁻¹. researchgate.net The presence of an electron-donating methyl group at the 4-position, as seen in 4-methylpyridine-N-oxide, is expected to slightly alter the electron density and bond strength of the N-O bond. nih.gov

Ring Vibrations: The pyridine ring gives rise to a series of characteristic stretching and bending vibrations. These include C-H stretching modes typically found above 3000 cm⁻¹ and C=C/C=N ring stretching modes between 1400 and 1600 cm⁻¹.

Substituent Vibrations: The methyl and hydroxymethyl groups also have characteristic vibrations. The CH₃ group will exhibit symmetric and asymmetric stretching and bending modes. The CH₂OH group will show C-H stretching, O-H stretching (typically a broad band), and various bending (scissoring, wagging, twisting) modes.

A representative table of predicted vibrational frequencies for a related molecule, 2-methylpyridine 1-oxide, as calculated by DFT methods, is shown below. The assignments for 2-Pyridinemethanol, 4-methyl-, 1-oxide would be analogous, with additional modes corresponding to the CH₂OH group.

| Calculated Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) |

|---|---|

| 3065 | ν(C-H) aromatic |

| 2980 | ν(C-H) methyl |

| 1615 | ν(C=C) ring |

| 1490 | ν(C=C, C=N) ring |

| 1250 | ν(N-O) stretch |

| 1020 | Ring breathing mode |

| 850 | γ(C-H) out-of-plane bend |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for organic structure elucidation. The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with a DFT functional like B3LYP. nih.govconicet.gov.arimist.ma The calculations provide theoretical shielding tensors, which are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). imist.ma

For 2-Pyridinemethanol, 4-methyl-, 1-oxide, GIAO/DFT calculations would predict the chemical shifts for each unique proton and carbon atom. The accuracy of these predictions allows for the confident assignment of experimental spectra. By analyzing the computed values for related compounds like 2-methylpyridine 1-oxide and experimental data for 4-methylpyridine (B42270) N-oxide, the expected chemical shifts can be estimated. nih.govrsc.org

¹H NMR: The aromatic protons on the pyridine ring are expected to appear in the 7.0-8.5 ppm range. The N-oxide group generally causes deshielding of the protons at the 2- and 6-positions. The methyl protons would likely resonate around 2.4 ppm, while the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) protons of the hydroxymethyl group would appear further downfield.

¹³C NMR: The carbon atoms of the pyridine ring are expected in the 125-150 ppm range. The C4 carbon, attached to the methyl group, and the C2 carbon, attached to the hydroxymethyl group, would be significantly affected by the substituents. The N-oxide functionality strongly influences the shielding of the ring carbons, particularly at the C2, C4, and C6 positions.

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|

| C2 | ~150 | - |

Reaction Mechanism Studies

Computational chemistry provides indispensable tools for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Locating and characterizing these transient structures is a primary goal of computational reaction mechanism studies. DFT calculations are used to optimize the geometry of the TS, which is confirmed by a frequency calculation showing exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Reactions involving pyridine N-oxides are diverse and include nucleophilic substitutions, electrophilic substitutions, and rearrangements. nih.govscripps.edu For 2-Pyridinemethanol, 4-methyl-, 1-oxide, a potential reaction is the nucleophilic substitution at the C2 or C6 position. A computational study of such a reaction would involve:

Reactant and Product Optimization: Geometries of the starting material (e.g., the pyridine N-oxide activated by an electrophile) and the final product are optimized to find their minimum energies.

Transition State Search: A search for the TS connecting the reactant and product is performed.

Frequency Analysis: Vibrational frequencies are calculated for all structures to confirm them as minima (zero imaginary frequencies) or transition states (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed from the TS to verify that it correctly connects the intended reactant and product minima on the potential energy surface.

Recent DFT studies on pyridine-N-oxide catalyzed reactions have successfully used this approach to support an acyl transfer mechanism, identifying the nucleophilic substitution by the sulfonimidamide on an O-acyloxypyridinium intermediate as the key enantioselective step. rsc.org

Once the stationary points on the potential energy surface are located, key kinetic and thermodynamic parameters can be computed. These values help to predict reaction rates and equilibrium positions.

Thermodynamic Parameters: Standard thermodynamic quantities such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of reaction are calculated from the electronic energies and vibrational frequencies of the optimized structures. A key parameter for pyridine N-oxides is the N-O bond dissociation enthalpy (BDE), which reflects the bond's strength. Computational studies on various pyridine N-oxides show N-O BDEs in the range of 60-66 kcal/mol. nih.govmdpi.com This value is critical for understanding thermal stability and reactions involving N-O bond cleavage.

Kinetic Parameters: The activation energy (Ea) or Gibbs free energy of activation (ΔG‡) is determined from the energy difference between the reactants and the transition state. This barrier height is the primary determinant of the reaction rate. Using Transition State Theory (TST) or more advanced methods like Rice-Ramsperger-Kassel-Marcus (RRKM) theory, the pre-exponential factor (A) and the rate constant (k) can be calculated as a function of temperature. researchgate.net

| Parameter | Typical Computational Method | Significance |

|---|---|---|

| Reaction Enthalpy (ΔH) | DFT (e.g., B3LYP, M06-2X) | Determines if a reaction is exothermic or endothermic. |

| Gibbs Free Energy of Reaction (ΔG) | DFT + Vibrational Frequencies | Determines reaction spontaneity. |

| N-O Bond Dissociation Enthalpy (BDE) | DFT, CBS methods | Indicates the strength and reactivity of the N-O bond. nih.gov |

| Activation Energy (Ea or ΔG‡) | DFT (Reactant vs. TS energy) | Determines the kinetic barrier and rate of reaction. |

| Rate Constant (k) | Transition State Theory (TST) | Quantifies the speed of a reaction at a given temperature. researchgate.net |

Non-Linear Optical (NLO) Properties Simulation

Materials with significant non-linear optical (NLO) properties are crucial for modern technologies like optical signal processing, data storage, and photonics. ias.ac.in Organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, are promising candidates for NLO materials. Pyridine N-oxide derivatives are of interest in this field because the N-oxide group can act as a strong acceptor, while substituents on the ring can be tuned to act as donors, creating significant intramolecular charge transfer. nih.gov

The key NLO property at the molecular level is the first hyperpolarizability (β). Computational chemistry, using methods like Time-Dependent DFT (TD-DFT) or Time-Dependent Hartree-Fock (TDHF), can reliably predict this value. nih.govias.ac.in For 2-Pyridinemethanol, 4-methyl-, 1-oxide, the electron-donating methyl group at the 4-position and the N-oxide group create a push-pull system across the pyridine π-system, which is a prerequisite for a significant NLO response. The hydroxymethyl group at the 2-position further modifies the electronic distribution.

Computational simulation of NLO properties involves:

Geometry Optimization: The molecular geometry is optimized using a suitable DFT method.

Hyperpolarizability Calculation: The components of the static or frequency-dependent first hyperpolarizability tensor (β) are calculated using TD-DFT or other appropriate methods.

Analysis: The magnitude of the total hyperpolarizability is analyzed. A large β value indicates a strong second-order NLO response.

Studies on similar molecules, such as 2-aminopyridinium p-toluenesulphonate, have shown that DFT calculations can effectively predict and confirm good non-linear behavior. ias.ac.in For the title compound, the combination of donor and acceptor groups suggests it may possess noteworthy NLO properties worthy of computational and experimental investigation.

Applications of 2 Pyridinemethanol,4 Methyl ,1 Oxide 6ci in Contemporary Chemical Synthesis and Materials Science

Catalytic Applications

The catalytic utility of 2-Pyridinemethanol (B130429), 4-methyl-, 1-oxide and its derivatives is an area of active research. The presence of the N-oxide functional group, in conjunction with the hydroxymethyl and methyl substituents on the pyridine (B92270) ring, imparts specific properties that are advantageous in various catalytic processes.

Use as Ligands in Metal-Catalyzed Reactions

Pyridine N-oxide derivatives are well-established as effective ligands in a range of metal-catalyzed reactions. The oxygen atom of the N-oxide group can coordinate to a metal center, influencing its electronic properties and reactivity. This coordination can enhance the catalytic activity and selectivity of the metal complex. While specific studies detailing the use of 2-Pyridinemethanol, 4-methyl-, 1-oxide as a ligand are not extensively documented in publicly available literature, the broader class of pyridine N-oxides has been successfully employed in various catalytic systems. For instance, they have been utilized in palladium-catalyzed cross-coupling reactions, where they can stabilize the active catalytic species and promote efficient bond formation. The hydroxymethyl group in 2-Pyridinemethanol, 4-methyl-, 1-oxide could potentially offer a secondary coordination site, allowing for the formation of bidentate or bridging ligands, which can further modulate the catalytic properties of the metal center.

Role in Asymmetric Catalysis

Chiral pyridine N-oxides have emerged as powerful organocatalysts and ligands for asymmetric synthesis, enabling the production of enantiomerically enriched compounds. mdpi.com These catalysts are often employed in reactions such as allylation, aldol, and Michael additions. mdpi.com The stereochemical outcome of these reactions is directed by the chiral environment created by the catalyst. In the context of 2-Pyridinemethanol, 4-methyl-, 1-oxide, the introduction of a chiral center, for instance, by enzymatic resolution of the racemic alcohol or by using a chiral starting material for its synthesis, would be a prerequisite for its application in asymmetric catalysis. Chiral versions of this compound could potentially be used to catalyze a variety of enantioselective transformations. For example, they could act as chiral Lewis bases to activate silicon-based reagents in asymmetric allylation reactions. mdpi.com

A study on the asymmetric formal [3 + 3] annulation of (E)-2-(3-phenylacryloyl)pyridine N-oxide with benzyl methyl ketone explored the use of various organocatalysts, including chiral bifunctional derivatives, leading to the formation of enantioenriched products with up to 60% enantiomeric excess. mdpi.com While this study does not specifically use 2-Pyridinemethanol, 4-methyl-, 1-oxide, it highlights the potential of chiral pyridine N-oxide scaffolds in asymmetric catalysis.

Function as Oxidants in Organic Transformations

Building Blocks and Intermediates in Complex Molecule Synthesis

Beyond its catalytic applications, 2-Pyridinemethanol, 4-methyl-, 1-oxide serves as a valuable building block for the synthesis of more elaborate molecular architectures. The functional groups present in the molecule, namely the N-oxide, the hydroxymethyl group, and the methyl group, provide multiple handles for chemical modification.

Precursors for Pyridine Carbinols and Aldehydes

One of the key synthetic applications of pyridine N-oxides is their conversion to other pyridine derivatives. The N-oxide group activates the pyridine ring, facilitating nucleophilic substitution at the 2- and 4-positions. Furthermore, the N-oxide can be readily removed through deoxygenation reactions.

A common transformation of pyridine N-oxides involves rearrangement upon treatment with acetic anhydride (B1165640), which can lead to the formation of pyridyl acetates. Subsequent hydrolysis of the acetate (B1210297) group yields the corresponding pyridine carbinol. For example, a general method for the synthesis of 2-pyridinemethanol involves the oxidation of 2-picoline to 2-picoline N-oxide, followed by acylation with acetic anhydride to form 2-picolyl acetate, which is then hydrolyzed to afford 2-pyridinemethanol. google.com This synthetic strategy could be applied to 2-Pyridinemethanol, 4-methyl-, 1-oxide to prepare 4-methyl-2-pyridinemethanol.

Furthermore, pyridine carbinols can be oxidized to the corresponding pyridine aldehydes, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. Thus, 2-Pyridinemethanol, 4-methyl-, 1-oxide can be considered a precursor to 4-methyl-2-pyridinecarboxaldehyde.

Stereoselective Synthesis of Advanced Intermediates

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry. Chiral building blocks are essential for the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. While direct applications of 2-Pyridinemethanol, 4-methyl-, 1-oxide in stereoselective synthesis are not extensively reported, its structural features suggest potential in this area.

For instance, the hydroxymethyl group could be used as a handle to introduce chirality through enzymatic resolution or by reaction with chiral auxiliaries. The resulting enantiomerically enriched 2-Pyridinemethanol, 4-methyl-, 1-oxide could then be elaborated into more complex chiral molecules. An example of a related stereoselective synthesis involves the asymmetric synthesis of 2-(2-pyridyl)aziridines from 2-pyridineimines bearing stereogenic N-alkyl substituents. nih.gov This work demonstrates the utility of chiral pyridine derivatives in controlling the stereochemistry of chemical reactions. Although this example does not directly involve 2-Pyridinemethanol, 4-methyl-, 1-oxide, it illustrates the principles that could be applied to this compound to generate advanced chiral intermediates.

Applications in Material Science

The unique electronic and structural characteristics of pyridine N-oxide derivatives, including 2-Pyridinemethanol, 4-methyl-, 1-oxide(6CI), make them valuable building blocks in the design and synthesis of advanced materials. The presence of the N-oxide group, along with other substituents on the pyridine ring, allows for a wide range of coordination behaviors and the potential for creating materials with tailored properties.

Coordination Chemistry and Metal-Organic Frameworks (MOFs) with Pyridine N-Oxide Ligands

While specific research on the coordination chemistry of 2-Pyridinemethanol, 4-methyl-, 1-oxide(6CI) is limited, the behavior of the closely related ligand, 4-methylpyridine (B42270) N-oxide, provides significant insights into its potential applications. Pyridine N-oxides are known to act as versatile ligands in the construction of coordination complexes and Metal-Organic Frameworks (MOFs). rsc.org

The N-oxide functional group typically coordinates to metal centers through the oxygen atom. This interaction is influenced by the electronic properties of the pyridine ring, which can be tuned by substituents. The methyl group at the 4-position in 4-methylpyridine N-oxide is an electron-donating group, which can enhance the electron density on the oxygen atom, thereby strengthening its coordination to metal ions.

Several coordination compounds involving 4-methylpyridine N-oxide have been synthesized and structurally characterized. These studies reveal various coordination modes and geometries, highlighting the versatility of this ligand. For instance, in tin(II) chloride complexes, 4-methylpyridine N-oxide has been observed to form both one-dimensional coordination polymers and discrete molecular structures. nih.govnih.govresearchgate.netorgsyn.org

Table 1: Selected Crystal Structures of Coordination Compounds with 4-Methylpyridine N-oxide

| Compound | Metal Center | Coordination Geometry | Key Structural Features |

|---|---|---|---|

| [SnCl₂(C₆H₇NO)]n | Tin(II) | Seesaw | One-dimensional coordination polymer |

| [SnCl₂(C₆H₇NO)₂] | Tin(II) | Seesaw | Discrete molecular structure |

| [Co(NCS)₂(C₆H₇NO)₄] | Cobalt(II) | Octahedral | Six-coordinate complex |

| [Co(NCS)₂(C₆H₇NO)₃] | Cobalt(II) | Trigonal-bipyramidal | Five-coordinate complex |

Design of Functional Materials (e.g., NLO materials)

Pyridine N-oxides are a class of compounds that have been investigated for their potential in nonlinear optical (NLO) materials. NLO materials are capable of altering the properties of light and have applications in technologies such as optical communications and data storage. The NLO response of a molecule is related to its hyperpolarizability, which is influenced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

The N-oxide group in pyridine N-oxides can act as either an electron-donating or an electron-withdrawing group, depending on the electronic nature of the other substituents on the pyridine ring. This dual nature makes them attractive components for the design of "push-pull" systems, which are known to exhibit high NLO activity.

Green Chemistry Applications (e.g., flow chemistry processes for N-oxidation)

The synthesis of pyridine N-oxides is a key step in accessing the various applications of these compounds. Traditional methods for N-oxidation often involve the use of strong oxidizing agents and can generate significant waste. Green chemistry principles encourage the development of more environmentally benign and efficient synthetic methods.

Flow chemistry has emerged as a powerful tool in green synthesis. organic-chemistry.org Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The N-oxidation of pyridine derivatives has been successfully demonstrated using flow chemistry, often with hydrogen peroxide as a green oxidant and a solid catalyst. accelpharmtech.comnih.govsigmaaldrich.com

A typical flow process for the N-oxidation of a substituted pyridine would involve pumping a solution of the pyridine and an oxidant (e.g., hydrogen peroxide) through a heated reactor packed with a catalyst (e.g., titanium silicalite). The product stream is then collected, and the desired pyridine N-oxide can be isolated. This method often leads to higher yields, shorter reaction times, and a significant reduction in waste compared to batch methods.

The synthesis of 2-Pyridinemethanol, 4-methyl-, 1-oxide(6CI) could be readily adapted to a flow chemistry process. The use of a continuous flow microreactor for the N-oxidation of various pyridine derivatives has been reported to give excellent yields with high efficiency and safety. accelpharmtech.comnih.govsigmaaldrich.com

Table 2: Representative Conditions for Flow Chemistry N-Oxidation of Pyridine Derivatives

| Substrate | Oxidant | Catalyst | Temperature (°C) | Residence Time | Yield (%) |

|---|---|---|---|---|---|

| Pyridine | H₂O₂ | Titanium Silicalite (TS-1) | 80-120 | 5-30 min | >95 |

| 4-Picoline | H₂O₂ | Titanium Silicalite (TS-1) | 80-120 | 5-30 min | >98 |

| 2,6-Lutidine | H₂O₂ | Titanium Silicalite (TS-1) | 80-120 | 5-30 min | >90 |

Derivative and Analogue Chemistry of 2 Pyridinemethanol,4 Methyl ,1 Oxide 6ci

Structure-Reactivity Relationships in Substituted Pyridinemethanol N-Oxides

The reactivity of pyridinemethanol N-oxides is intricately linked to the electronic and steric properties of substituents on the pyridine (B92270) ring. These factors influence the electron distribution within the aromatic system and the accessibility of reactive sites.

The position and electronic nature of substituents on the pyridine N-oxide ring play a crucial role in determining the molecule's reactivity. The N-oxide group itself significantly alters the electron distribution compared to the parent pyridine, making the ortho (2- and 6-) and para (4-) positions more susceptible to both electrophilic and nucleophilic attack. scripps.eduthieme-connect.deyoutube.com

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert distinct effects on the reactivity of the pyridine N-oxide ring.

Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) and methoxy (B1213986) (-OCH₃) groups increase the electron density on the pyridine ring, particularly at the ortho and para positions. researchgate.netrsc.org This enhanced electron density increases the nucleophilicity of the N-oxide oxygen, making it a more potent oxidant. thieme-connect.de For instance, studies have shown that pyridines with alkyl substituents exhibit a more complete conversion to their corresponding N-oxides compared to those with electron-withdrawing groups. arkat-usa.org Furthermore, the presence of EDGs can enhance the complexation ability of pyridine N-oxides. researchgate.net

Electron-Withdrawing Groups (EWGs): Conversely, substituents such as nitro (-NO₂) and cyano (-CN) groups decrease the electron density of the pyridine ring. researchgate.net This deactivation makes the ring more susceptible to nucleophilic attack. semanticscholar.org Research has demonstrated that strong electron-withdrawing substituents on the pyridine ring lead to an increase in the electron affinity value. researchgate.net

The position of the substituent is also critical. A substituent at the 4-position, as in 2-Pyridinemethanol (B130429), 4-methyl-, 1-oxide(6CI), primarily influences the electronic properties of the para position. In contrast, a substituent at the 3-position would have a more pronounced effect on the meta positions. The Hammett equation has been successfully applied to correlate the reaction rates of 4-substituted 2-carboxypyridine N-oxides with the electronic parameters (σ values) of the substituents. rsc.org

| Substituent Type | Effect on Ring | Impact on Reactivity | Example |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases electron density at ortho/para positions | Enhances nucleophilicity of N-oxide oxygen | 4-Methylpyridine-N-oxide researchgate.net |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Decreases electron density, making the ring more electrophilic | Increases susceptibility to nucleophilic attack | 4-Nitropyridine-N-oxide google.com |